molecular formula C9H10ClNO3 B1433421 Methyl 4-amino-2-chloro-3-methoxybenzoate CAS No. 1427452-99-0

Methyl 4-amino-2-chloro-3-methoxybenzoate

Cat. No. B1433421
CAS RN: 1427452-99-0
M. Wt: 215.63 g/mol
InChI Key: WOTIERNWIIJBTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 4-amino-2-chloro-3-methoxybenzoate” is not well-documented in the available literature .


Chemical Reactions Analysis

There is limited information on the chemical reactions involving "this compound" .

Scientific Research Applications

Synthesis Processes

Chemical Properties and Analyses

  • Investigation of Chemical Properties : A study analyzed the interactions of substrates with a 4-methoxybenzoate O-demethylating enzyme system. This research is crucial in understanding the chemical properties and reactions of related compounds (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

  • New Derivatives Research : Two new compounds, including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, were isolated from a marine endophytic fungus, highlighting the exploration of new derivatives and their potential applications (Xia, Li, Li, Shao, Zhang, Zhang, Liu, Lin, Liu, & She, 2011).

Applications in Drug Synthesis

  • Amisulpride Intermediate Synthesis : The compound is used in synthesizing intermediates of amisulpride, an antipsychotic medication, through a series of chemical reactions and modifications (Wang Yu, 2008).

  • Metabolite Analysis : The synthesis and detection of a metoclopramide metabolite involving 4-amino-5-chloro-2-methoxybenzoic acid were conducted, indicating the importance of this compound in metabolite analysis and drug metabolism studies (Maurich, De Amici, & De Micheli, 1994).

Mechanism of Action

The mechanism of action of “Methyl 4-amino-2-chloro-3-methoxybenzoate” is not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with “Methyl 4-amino-2-chloro-3-methoxybenzoate” are not well-documented in the available literature .

Future Directions

There is limited information on the future directions of "Methyl 4-amino-2-chloro-3-methoxybenzoate" .

Biochemical Analysis

Biochemical Properties

Methyl 4-amino-2-chloro-3-methoxybenzoate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and fine chemicals . It interacts with various enzymes and proteins, influencing their activity. For instance, it may act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. Additionally, it can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their conformation and function.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, it may inhibit or activate specific kinases, leading to changes in phosphorylation states of target proteins. This compound can also impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of the cell. Furthermore, it can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels and fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, affecting downstream biochemical pathways. Additionally, it can influence gene expression by interacting with DNA or chromatin-modifying proteins, leading to changes in transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression, enzyme activity, and metabolic fluxes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular stress, apoptosis, or necrosis. These effects are dose-dependent and can vary between different animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. Additionally, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or chromatin-modifying proteins, influencing gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and metabolism .

properties

IUPAC Name

methyl 4-amino-2-chloro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-8-6(11)4-3-5(7(8)10)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTIERNWIIJBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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